molecular formula C14H24ClNO B12670443 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride CAS No. 60439-42-1

2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride

Katalognummer: B12670443
CAS-Nummer: 60439-42-1
Molekulargewicht: 257.80 g/mol
InChI-Schlüssel: DSCARSRKZPIJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE typically involves the reaction of 2-(isopropyl)-5-methylphenol with ethylene oxide to form 2-[2-(isopropyl)-5-methylphenoxy]ethanol. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the intermolecular interactions within lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is unique due to its specific structural features, which confer distinct physicochemical properties such as solubility, stability, and reactivity. Its isopropyl and methyl groups enhance its hydrophobic interactions, making it particularly effective in disrupting lipid membranes .

Eigenschaften

CAS-Nummer

60439-42-1

Molekularformel

C14H24ClNO

Molekulargewicht

257.80 g/mol

IUPAC-Name

dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H23NO.ClH/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;/h6-7,10-11H,8-9H2,1-5H3;1H

InChI-Schlüssel

DSCARSRKZPIJDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[NH+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.